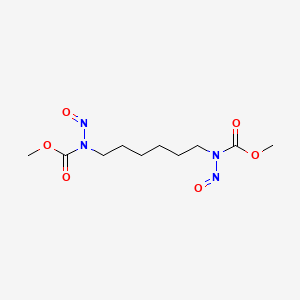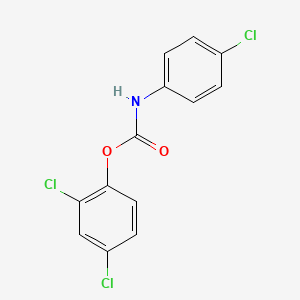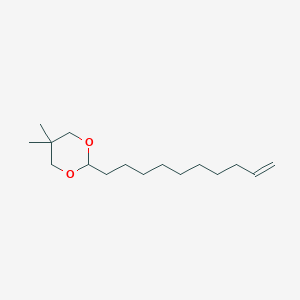
2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of dec-9-en-1-ol with 5,5-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants
Wirkmechanismus
The mechanism of action of 2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Decenyl acetate
- 9-Decen-1-yl 10-undecenoate
- Succinic acid, dec-2-yl dec-9-en-1-yl ester
Uniqueness
2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane is unique due to its specific structural features, such as the presence of a dioxane ring and a dec-9-en-1-yl group. These features confer distinct chemical and physical properties, making it suitable for various specialized applications .
Eigenschaften
CAS-Nummer |
5445-58-9 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
2-dec-9-enyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-15-17-13-16(2,3)14-18-15/h4,15H,1,5-14H2,2-3H3 |
InChI-Schlüssel |
CBNVXWHCDOATSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)CCCCCCCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


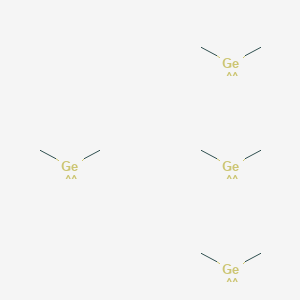
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
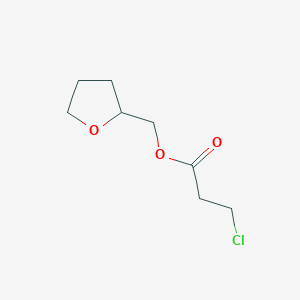
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

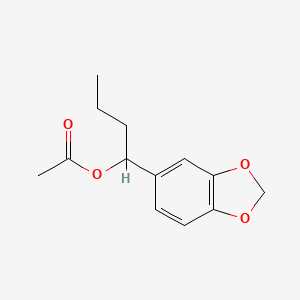
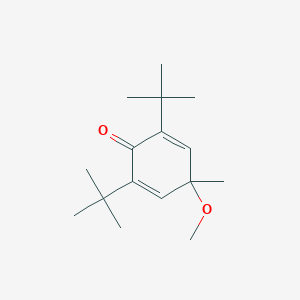
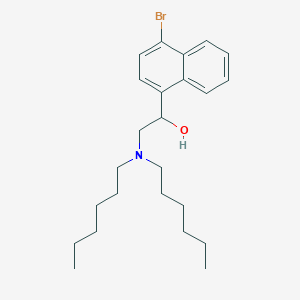
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
